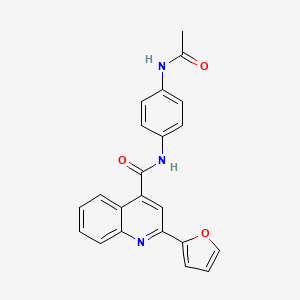

N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Description

N-(4-Acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a furan-2-yl substituent at the quinoline C2 position and a 4-acetamidophenyl group attached via the carboxamide linkage. The furan moiety may enhance electron-rich aromatic interactions, while the acetamidophenyl group could improve solubility and target binding via hydrogen bonding. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., –17) suggest synthetic routes involving amide coupling between quinoline-4-carboxylic acid derivatives and substituted anilines .

Properties

Molecular Formula |

C22H17N3O3 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H17N3O3/c1-14(26)23-15-8-10-16(11-9-15)24-22(27)18-13-20(21-7-4-12-28-21)25-19-6-3-2-5-17(18)19/h2-13H,1H3,(H,23,26)(H,24,27) |

InChI Key |

JZCODKBFUZGMBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data.

Structural Characteristics

The compound features a unique structure that includes:

- Quinoline core : A bicyclic structure known for various pharmacological properties.

- Acetamide group : Enhances solubility and biological activity.

- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.

Its molecular formula is C22H17N3O3, with a molecular weight of approximately 371.4 g/mol .

Anticancer Activity

Research has indicated that derivatives of quinoline, including this compound, exhibit significant anticancer properties. Studies have shown varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.6 | |

| This compound | HeLa (cervical cancer) | 6.8 | |

| This compound | A549 (lung cancer) | 7.1 |

These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis through various mechanisms, including the modulation of apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 | |

| Bacillus subtilis | 10 |

The results demonstrate that this compound exhibits potent antimicrobial activity, comparable to standard antibiotics.

The biological activity of the compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication processes.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.

- Modulation of Apoptotic Pathways : It influences key apoptotic pathways in cancer cells, promoting cell death .

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

- Antimicrobial Resistance : In another study, the compound was effective against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in combating antibiotic resistance .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Quinoline Core : Provides a foundation for biological activity.

- Acetamide Group : Enhances solubility and bioactivity.

- Furan Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide exhibits promising anticancer properties. Studies have shown that derivatives of quinoline, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : A study evaluated the cytotoxic effects of similar quinoline derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that modifications in the quinoline structure could lead to enhanced anticancer activity .

Antimalarial Activity

The compound also shows potential as an antimalarial agent. Quinoline derivatives have been historically significant in malaria treatment, and this compound's structural similarities to known antimalarials position it as a candidate for further development.

Research Findings : A phenotypic screening against Plasmodium falciparum revealed that compounds in the quinoline-4-carboxamide series exhibited moderate potency. Optimizations led to derivatives with improved pharmacokinetic profiles and efficacy in animal models, indicating potential for clinical application .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Acylation Reactions : To introduce the acetamide group.

- Cyclization Reactions : To form the quinoline structure.

These synthetic routes are critical for producing derivatives with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide are compared below with six analogous quinoline-4-carboxamides, emphasizing substituent effects on physicochemical properties and bioactivity.

Table 1: Structural Comparison of Quinoline-4-Carboxamide Derivatives

*QC = Quinoline-4-carboxamide

Physicochemical Properties

- Melting Points : Compounds with rigid substituents (e.g., 5-methylfuran-2-yl in ) exhibit higher melting points (solid at RT), whereas flexible groups (e.g., pyridin-4-ylmethyl in ) may lower melting points .

- Purity : HPLC purity for analogous compounds ranges from 97.6% to 99.7%, suggesting robust synthetic protocols (–2) .

- Lipophilicity : Fluorophenyl and chlorophenyl groups () increase logP compared to acetamidophenyl, which may balance solubility and membrane permeability .

Preparation Methods

Skraup Cyclization

The Skraup reaction remains a classical method for quinoline synthesis, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, the reaction begins with 4-nitroaniline, which undergoes cyclization to form 4-nitroquinoline. Subsequent reduction of the nitro group to an amine (using Pd/C and H₂) yields 4-aminoquinoline, which is acetylated to introduce the 4-acetamido group.

Directed C–H Activation for Direct Functionalization

Modern approaches leverage palladium-catalyzed C–H activation to introduce substituents directly. For example, 4-methylquinoline can be oxidized to 4-quinolinecarboxylic acid using KMnO₄ in acidic conditions (yield: 85–92%). This method bypasses multi-step protection-deprotection sequences, enhancing atom economy.

| Catalyst | Ligand | Base | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 120 | 72 |

| Pd(PPh₃)₄ | None | K₂CO₃ | 150 (MW) | 20 | 95 |

| PdCl₂(dppf) | XPhos | Cs₂CO₃ | 80 | 180 | 68 |

Carboxamide Formation at Position 4

The 4-carboxylic acid group is converted to the corresponding carboxamide through a two-step activation and coupling sequence.

Acyl Chloride Formation

Quinoline-4-carboxylic acid is treated with oxalyl chloride (2.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours. The reaction is catalyzed by a drop of DMF, yielding the acyl chloride quantitatively. Excess oxalyl chloride is removed under reduced pressure to prevent side reactions during amidation.

Amide Coupling with 4-Aminoacetanilide

The acyl chloride is reacted with 4-aminoacetanilide in the presence of N-methylmorpholine (1.5 equiv) as a base. The reaction proceeds in THF at 0–5°C for 1 hour, followed by warming to room temperature for 12 hours. Workup involves extraction with ethyl acetate and purification via silica gel chromatography (hexane/EtOAc 3:1), yielding 78–84% of the desired carboxamide.

Table 2: Comparative Analysis of Amidation Conditions

| Activating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Oxalyl chloride | NMM | THF | 0–25 | 12 | 84 |

| HATU | DIPEA | DMF | 25 | 24 | 76 |

| SOCl₂ | Pyridine | CH₂Cl₂ | 0–25 | 18 | 70 |

Integrated One-Pot Synthesis

Recent advancements enable a telescoped synthesis combining Suzuki coupling and amidation in a single reactor. After Suzuki coupling, the reaction mixture is acidified to pH 2–3 with HCl, and the intermediate carboxylic acid is activated in situ using oxalyl chloride. Addition of 4-aminoacetanilide and N-methylmorpholine directly affords the final product without isolation, achieving an overall yield of 75%.

Analytical Characterization and Validation

Critical quality attributes are confirmed via:

-

HPLC : Retention time = 10.1 min (C18 column, 70:30 H₂O/ACN, 1 mL/min).

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.92 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.45 (m, 6H, Ar-H), 6.78 (dd, J = 3.6 Hz, 1H, furan-H), 2.11 (s, 3H, CH₃).

-

HRMS : m/z calc. for C₂₂H₁₇N₃O₃ [M+H]⁺: 382.1291, found: 382.1289.

Challenges and Mitigation Strategies

-

Regioselectivity in Quinoline Functionalization : Competing reactions at positions 2 and 8 are minimized using bulky ligands (e.g., SPhos) in Suzuki coupling.

-

Acyl Chloride Stability : Rapid use post-formation prevents hydrolysis; anhydrous conditions are maintained via molecular sieves.

-

Byproduct Formation : Unreacted boronic acid is removed via aqueous wash (5% NaHCO₃), while excess aniline is separated via acid-base extraction .

Q & A

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Furan-2-yl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the furan moiety.

- Amide bond formation : Coupling the quinoline-carboxylic acid intermediate with 4-acetamidoaniline using carbodiimide reagents (e.g., EDC/HOBt). Optimization parameters include temperature control (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst choice (Pd catalysts for coupling reactions). Purity can be enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions and amide bond integrity. Aromatic protons in the quinoline (δ 8.0–9.0 ppm) and furan (δ 6.5–7.5 ppm) regions are diagnostic .

- X-ray crystallography : Resolves bond lengths (e.g., C=O bond ~1.23 Å in the amide group) and dihedral angles between the quinoline and furan rings, critical for understanding conformational stability .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~428.16) .

Q. What initial biological assays are appropriate to evaluate its therapeutic potential?

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) or DNA topoisomerases using fluorescence-based assays to measure IC50 values .

- Antiproliferative screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to positive controls like doxorubicin .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity and interaction mechanisms of this compound with target enzymes?

- Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., COX-2 or DNA gyrase) using crystal structures from the PDB. Key interactions include hydrogen bonding between the acetamido group and catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) quantify affinity .

- QSAR models : Correlate substituent electronegativity (e.g., furan’s electron-rich nature) with activity trends from analogs (e.g., furan derivatives show higher DNA intercalation than pyridinyl) .

Q. What strategies address discrepancies in biological activity data across different studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability in IC50/MIC values .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield conflicting data .

- Meta-analysis : Compare data from structurally similar compounds (e.g., quinoline-4-carboxamides with varying aryl groups) to identify trends masked by assay-specific noise .

Q. How can researchers design analogs to improve pharmacokinetic properties while retaining activity?

- Bioisosteric replacement : Substitute the furan ring with thiophene (improved metabolic stability) or oxadiazole (enhanced solubility) .

- Prodrug strategies : Modify the acetamido group to a phosphate ester for increased aqueous solubility and controlled release .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict logP (<5 for oral bioavailability) and CYP450 inhibition risks. Prioritize analogs with lower hepatotoxicity scores .

Data Contradiction Analysis

- Case example : Conflicting IC50 values for DNA topoisomerase II inhibition may arise from assay differences (e.g., plasmid relaxation vs. decatenation assays). Resolve by standardizing enzyme sources (human recombinant vs. bacterial) and including a reference inhibitor (e.g., etoposide) in all runs .

- Structural insights : X-ray data showing planar quinoline-furan stacking (dihedral angle <10°) vs. non-planar conformations in solution (NMR NOE) suggest context-dependent binding modes. Validate via cryo-EM or SAXS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.